molecular formula C22H20O12 B1631948 Scutellarin methylester CAS No. 119262-68-9

Scutellarin methylester

Cat. No.: B1631948
CAS No.: 119262-68-9
M. Wt: 476.4 g/mol
InChI Key: LNIVUWPCHRNJLG-SXFAUFNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scutellarin methyl ester is a derivative of scutellarin, a natural flavonoid compound found in various plants such as Scutellaria baicalensis and Erigeron breviscapus. Scutellarin is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Scutellarin methyl ester retains many of these beneficial properties and is of significant interest in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of scutellarin methyl ester typically involves the methylation of scutellarin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of scutellarin methyl ester can be achieved through large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Method 1: Direct Methylation Using SOCl₂ and Methanol

  • Procedure : Scutellarin is treated with excess SOCl₂ in methanol, yielding scutellarin methylester (compound 9 ) in 98% yield .

  • Mechanism : SOCl₂ converts the carboxylic acid group to an acid chloride, which reacts with methanol to form the methyl ester.

Method 2: Hydrolysis and Subsequent Methylation

  • Procedure : Scutellarein (the aglycone of scutellarin) is first hydrolyzed from scutellarin using H₂SO₄/EtOH/H₂O, then methylated with methyl iodide and K₂CO₃ .

  • Yield : Up to 94% for methylation steps .

Method 3: Acetic Anhydride Protection and Benzyl Substitution

  • Procedure : Acetic anhydride protects hydroxyl groups, followed by benzyl bromide substitution at C-7. Methylation at C-6 and deprotection yields the methylester .

  • Advantage : Enables selective methylation with high yields (up to 90%) .

Method Key Reagents Yield Citations
SOCl₂/MethanolSOCl₂, MeOH98%
Hydrolysis + MethylationH₂SO₄/EtOH/H₂O, CH₃I, K₂CO₃94%
Acetic Anhydride ProtectionAc₂O, BnBr90%

Methylation Reactions

This compound is a precursor for further methylation at hydroxyl groups, enhancing bioavailability.

Selective Methylation

  • Target Sites : Hydroxyl groups at C-4′, C-6, or C-7.

  • Reagents : Methyl iodide (CH₃I) with K₂CO₃ in organic solvents like acetone or DMF .

  • Example : Methylation of scutellarein at C-6 yields 6-O-methylscutellarein (compound 3 ) in 94% yield .

Protective Strategies

  • Chloromethyl Methyl Ether (MOM) : Protects hydroxyl groups at C-4′ and C-7 during methylation .

  • Benzyl Bromide : Substitutes acetyl groups at C-7, enabling selective methylation at C-6 .

Hydrolysis to Scutellarin

This compound can be hydrolyzed to regenerate scutellarin:

  • Conditions : Aqueous NaOH followed by HCl in acetone .

  • Yield : 89% purity after recrystallization .

Substitution Reactions

Substitution at hydroxyl groups is critical for synthesizing derivatives with enhanced biological activity.

Benzyl Bromide Substitution

  • Reaction : Replaces acetyl groups at C-7 with benzyl groups, enabling selective methylation .

  • Yield : Up to 90% for substituted intermediates .

Dichlorodiphenylmethane Protection

  • Role : Protects dihydroxyl groups at C-6 and C-7, facilitating methylation at C-4′ .

Scientific Research Applications

Neuroprotective Effects

Scutellarin methylester exhibits significant neuroprotective properties, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can enhance cognitive function and memory through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of oxidative stress by reducing reactive oxygen species (ROS) levels.
    • Modulation of apoptotic pathways by influencing proteins like Bcl-2 and cleaved caspase-3 .
  • Case Study :
    A study on hypoxic-ischemic encephalopathy (HIE) in rat pups demonstrated that this compound significantly reduced infarction and improved neurological deficits. The compound also decreased the expression of amyloid precursor protein (APP) and β-site APP-converting enzyme-1 (BACE-1), suggesting its potential in Alzheimer's disease therapy .

Cardiovascular Applications

This compound has shown promising results in cardiovascular health by promoting vasorelaxation and improving endothelial function:

  • Vasorelaxation Studies :
    Research indicates that this compound induces endothelium-independent relaxation in rat aorta, effectively reducing vascular tension caused by noradrenaline . This effect is attributed to the inhibition of extracellular calcium influx.
  • Clinical Relevance :
    The compound's ability to modulate vascular tone suggests potential applications in treating hypertension and other cardiovascular diseases.

Anti-Cancer Properties

The anti-cancer potential of this compound is under active investigation, with studies revealing its ability to inhibit tumor growth:

  • Mechanisms :
    • Induction of apoptosis in cancer cells through modulation of signaling pathways.
    • Inhibition of cell proliferation and migration in various cancer cell lines.
  • Case Studies :
    Preliminary findings indicate that this compound exhibits selective cytotoxicity towards breast cancer cells, highlighting its potential as an adjunct therapy in oncology .

Other Therapeutic Applications

Beyond neuroprotection and cardiovascular health, this compound is being explored for various other applications:

  • Anti-inflammatory Effects :
    The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
  • Metabolic Disorders :
    Studies suggest that this compound may improve metabolic profiles in conditions like diabetes by enhancing insulin sensitivity .

Data Table: Summary of Research Findings

Application AreaMechanism of ActionKey FindingsReferences
NeuroprotectionReduces ROS; modulates apoptosisSignificant reduction in infarction; improved cognitive function
Cardiovascular HealthPromotes vasorelaxationInduces endothelium-independent relaxation; reduces vascular tension
Anti-CancerInduces apoptosis; inhibits proliferationSelective cytotoxicity towards cancer cells; inhibits tumor growth
Anti-inflammatoryReduces inflammation markersPotential therapeutic effects in inflammatory diseases

Mechanism of Action

Scutellarin methyl ester exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Scutellarin methyl ester is unique due to its enhanced bioavailability and stability compared to scutellarin. The methylation process increases its lipophilicity, allowing for better absorption and distribution in the body. This makes it a more effective therapeutic agent in various applications .

Biological Activity

Scutellarin methylester, a methylated derivative of scutellarin, is a flavonoid glycoside primarily derived from Scutellaria baicalensis. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-cancer properties, and cardiovascular health. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.

This compound has the chemical formula C22H20O12C_{22}H_{20}O_{12} and a molecular weight of 476.39 g/mol. Its unique methylation pattern enhances its bioavailability and therapeutic efficacy compared to its parent compound, scutellarin.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of this compound, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : this compound exhibits antioxidant activity, reducing oxidative stress in neuronal cells. In vitro studies demonstrated that it significantly decreased malondialdehyde (MDA) and reactive oxygen species (ROS) levels in PC12 cells subjected to oxidative stress .
  • Case Study : A study involving hypoxic-ischemic encephalopathy (HIE) in rat pups found that this compound-4'-Val-homo-Leu dipeptide conjugate (5k) significantly reduced infarction and neurological deficits at 48 hours post-treatment. The compound also decreased brain tissue loss over four weeks .

Anti-Cancer Properties

Research into the anti-cancer effects of this compound is ongoing. Preliminary findings suggest it may inhibit cancer cell proliferation through various mechanisms:

  • Cell Proliferation Inhibition : Studies have indicated that this compound can induce apoptosis in cancer cells by regulating apoptotic proteins such as Bcl-2 and Bax.
  • In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its full potential and mechanisms.

Cardiovascular Health

This compound has been shown to possess significant cardiovascular protective effects:

  • Antithrombotic Activity : A study evaluated several methylated analogs of scutellarein, including this compound, for their antithrombotic properties. Results indicated that these compounds could prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting their potential use in managing thrombotic disorders .
  • Mechanistic Insights : The compound's ability to modulate vascular endothelial function has been demonstrated in models of cerebral ischemia-reperfusion injury. Scutellarin was found to upregulate endothelial nitric oxide synthase (eNOS) while downregulating vascular endothelial growth factor (VEGF) and inducible nitric oxide synthase (iNOS) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilarityUnique Features
ScutellarinFlavonoid glycosideParent compound; exhibits strong antioxidant activity.
BaicalinFlavonoid glycosideKnown for anti-inflammatory properties.
QuercetinFlavonoidExhibits strong antioxidant and anti-cancer properties.
RutinFlavonoid glycosideStrengthens blood vessels; used in venous insufficiency treatment.

This compound's specific methylation pattern may enhance its therapeutic efficacy compared to these similar compounds.

Q & A

Basic Questions

Q. What are the established protocols for synthesizing and characterizing Scutellarin methylester in academic research?

this compound is synthesized via esterification of Scutellarin (the parent aglycone) using methylating agents under controlled conditions. Critical steps include purification via high-performance liquid chromatography (HPLC) and structural validation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Researchers must report reaction yields, solvent systems, and purity thresholds (≥95%) to ensure reproducibility. For novel derivatives, detailed spectral data (e.g., 1^1H-NMR, 13^{13}C-NMR) and comparison to reference standards are essential .

Q. Which in vitro and in vivo models are commonly employed to assess the anti-inflammatory properties of this compound?

In vitro models often use human bronchial epithelial cells (e.g., 16HBE) treated with pro-inflammatory cytokines like TGF-β1 to evaluate EMT inhibition via Transwell and wound healing assays . In vivo, ovalbumin-induced asthma models in mice measure airway resistance (Raw) and dynamic compliance (Cdyn) to assess anti-inflammatory efficacy. Dosage ranges (e.g., 0–400 μM in vitro; 10–50 mg/kg in vivo) and vehicle controls (e.g., DMSO) must be standardized to minimize variability .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound in pharmacological studies?

Purity is validated via HPLC with UV detection (λ = 280–330 nm), while structural confirmation requires 1^1H/13^{13}C-NMR for methyl ester group identification (δ ~3.7 ppm for OCH3_3) and high-resolution MS for molecular weight verification (C22_{22}H20_{20}O12_{12}, m/z 476.39) . Residual solvents and endotoxin levels should comply with pharmacopeial standards for preclinical studies.

Advanced Research Questions

Q. How can researchers systematically elucidate the molecular mechanisms of this compound in modulating TGF-β1/Smad and MAPK signaling pathways?

Mechanistic studies involve treating TGF-β1-stimulated cells with this compound and analyzing phosphorylation states of Smad2/3 and MAPK family proteins (ERK, JNK, p38) via Western blotting. Pathway inhibition can be confirmed using siRNA knockdown or pharmacological inhibitors (e.g., SB431542 for Smad). Dose-response curves and time-course experiments are critical to establish causality .

Q. What methodological approaches are recommended to resolve discrepancies in this compound’s efficacy reported across different studies?

Contradictions may arise from variations in cell lines, dosage regimes, or assay endpoints. Researchers should conduct meta-analyses of existing data (e.g., raw values of IC50_{50}, fold changes in protein expression) and perform replication studies under standardized conditions. Sensitivity analyses (e.g., subgrouping by model type) and multivariate statistics (ANCOVA) can identify confounding factors .

Q. How should researchers design experiments to evaluate the cytotoxic and chemosensitizing effects of this compound in cancer cell lines?

Use prostate (PC3) or lung cancer cells treated with this compound ± cisplatin. Assess viability via CCK-8 assays, apoptosis via Annexin V/PI staining, and DNA damage via comet assays or γH2AX foci quantification. Validate chemosensitization by calculating combination indices (CI) using the Chou-Talalay method .

Q. In investigating this compound’s role in epithelial-mesenchymal transition (EMT), what are the key experimental controls and validation steps to ensure data reliability?

Include TGF-β1-only controls, untreated cells, and a reference inhibitor (e.g., SB525334 for Smad3). Validate EMT markers (E-cadherin, vimentin) via qPCR and immunofluorescence. Use dual assays (Transwell migration and wound healing) to cross-verify results. Statistical power analysis (n ≥ 3 biological replicates) and blinding during image analysis reduce bias .

Q. What strategies can be employed to optimize the bioavailability of this compound in preclinical pharmacokinetic studies?

Improve solubility via nanoformulation (e.g., liposomes, PLGA nanoparticles) or co-solvents (PEG 400). Conduct bioavailability studies in rodents using LC-MS/MS to measure plasma concentrations over time. Compare AUC (area under the curve) and Cmax_{max} values between oral and intravenous administration to calculate absolute bioavailability .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVUWPCHRNJLG-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Scutellarin methylester
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Scutellarin methylester
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Scutellarin methylester
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Scutellarin methylester
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Scutellarin methylester
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Scutellarin methylester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.